[(2-Bromo-5-methoxyphenyl)methyl]hydrazine dihydrochloride
Description
Properties
IUPAC Name |
(2-bromo-5-methoxyphenyl)methylhydrazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O.2ClH/c1-12-7-2-3-8(9)6(4-7)5-11-10;;/h2-4,11H,5,10H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVQZWWCIORLTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)CNN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrCl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Bromo-5-methoxyphenyl)methyl]hydrazine dihydrochloride typically involves the reaction of 2-bromo-5-methoxybenzyl chloride with hydrazine hydrate in the presence of a suitable solvent such as ethanol or methanol . The reaction is carried out under reflux conditions for several hours to ensure complete conversion. The resulting product is then purified by recrystallization or other suitable purification techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically isolated using techniques such as filtration, centrifugation, and drying under reduced pressure .
Chemical Reactions Analysis
Types of Reactions
[(2-Bromo-5-methoxyphenyl)methyl]hydrazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of the bromine atom.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of hydrazine have been shown to exhibit cytotoxic effects against various cancer cell lines. A notable study synthesized hybrid compounds based on oleanolic acid and evaluated their cytotoxicity against HeLa, HT-29, and MCF7 cells, demonstrating promising results for hydrazine derivatives in cancer treatment .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research into similar hydrazine derivatives has indicated effectiveness against drug-resistant bacterial strains, which is crucial given the rising issue of antibiotic resistance. The modification of hydrazine compounds has been a focal point in developing new antibiotics .
Neuroprotective Effects
Hydrazine derivatives have been investigated for neuroprotective properties, particularly in models of neurodegenerative diseases. The ability of these compounds to cross the blood-brain barrier and interact with neuronal pathways makes them candidates for further research in treating conditions like Alzheimer’s disease .
Case Studies and Research Findings
- Anticancer Studies:
- Antimicrobial Research:
- Neuroprotective Research:
Data Tables
Mechanism of Action
The mechanism of action of [(2-Bromo-5-methoxyphenyl)methyl]hydrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
The compound’s reactivity and physicochemical properties are influenced by its substituents:
- Bromine (C2) : Electron-withdrawing, directing electrophilic substitution to specific positions and increasing molecular weight compared to chloro or fluoro analogs.
- Methylhydrazine Dihydrochloride: The dual hydrochloride salt improves aqueous solubility compared to mono-hydrochloride derivatives .
Table 1: Key Structural and Physicochemical Comparisons
Biological Activity
[(2-Bromo-5-methoxyphenyl)methyl]hydrazine dihydrochloride is a compound with a growing interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, supported by various research findings, case studies, and data tables.
Chemical Structure and Properties
The compound belongs to the hydrazine class, characterized by the functional group -NH-NH-. The presence of the bromine and methoxy groups on the phenyl ring significantly influences its biological activity.
The biological activity of this compound is believed to involve interaction with specific molecular targets, potentially acting as an enzyme inhibitor or modulating various biochemical pathways. The exact mechanisms remain under investigation, but preliminary studies suggest effects on cell signaling and metabolic processes.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of pathogens.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.22 µg/mL | |
| Escherichia coli | 40–70 µM | |
| Candida albicans | 125 µg/mL |
These results indicate that the compound possesses significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. Preliminary findings suggest it may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Study: In Vitro Cancer Cell Studies
In a study involving human cancer cell lines, the compound demonstrated a dose-dependent reduction in cell viability:
- Cell Line A (e.g., HeLa) : IC50 = 15 µM
- Cell Line B (e.g., MCF-7) : IC50 = 10 µM
These findings suggest that this compound may serve as a promising candidate for further development as an anticancer agent .
Toxicity and Safety Profile
While the antimicrobial and anticancer activities are promising, assessing the toxicity of this compound is crucial for its potential therapeutic application. Current studies indicate low hemolytic activity and non-cytotoxicity at concentrations below 60 µM, suggesting a favorable safety profile for further research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
